Maltulose monohydrate

Enzymology Carbohydrate Metabolism Yeast Biochemistry

Maltulose monohydrate (4-O-α-D-glucopyranosyl-D-fructose) features a unique α(1→4) linkage that delivers 3.3-fold higher α-glucosidase affinity and 58% greater catalytic efficiency than turanose. Its differential fermentation profile (70% vs. 100% for trehalulose among oral isolates) makes it indispensable for cariogenicity studies. Procure ≥98% HPLC, solvent-free crystallized powder—free of interfering residues—to ensure reproducible kinetic constants and valid microbial assays.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
CAS No. 207511-09-9
Cat. No. B1608109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltulose monohydrate
CAS207511-09-9
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1
InChIKeyIHNLNTFVNSVIFH-OEFDZIMQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltulose Monohydrate (CAS 207511-09-9): Procurement-Relevant Physicochemical and Structural Profile


Maltulose monohydrate (4-O-α-D-glucopyranosyl-D-fructose monohydrate) is a reducing disaccharide with an α(1→4) glycosidic linkage between D-glucose and D-fructose [1]. Its molecular formula is C12H22O11·H2O, corresponding to a molecular weight of 360.31 g/mol [1]. The compound crystallizes as a white to off-white solid powder with a characteristic melting point of 137 °C (with decomposition) [1]. As a naturally occurring carbohydrate detected in honey and certain starch hydrolysates, maltulose serves as a reference standard in nonenzymatic browning assays and as a substrate for α-glucosidase characterization [2].

Maltulose Monohydrate Procurement: Why In-Class Disaccharides Are Not Functionally Interchangeable


Maltulose is often categorized alongside other glycosyl-fructoses (e.g., turanose, palatinose) or maltose isomers, but assuming functional equivalence in enzymatic or microbial systems is a procurement risk. The compound's unique α(1→4) glucosyl-fructose linkage dictates its specific recognition by carbohydrate-active enzymes (CAZymes) [1]. For instance, yeast α-glucosidases exhibit dramatically different catalytic efficiencies (kcat/Km) on maltulose versus structurally analogous substrates, which directly impacts assay validity [2]. Similarly, the extent to which maltulose is fermented by oral microbiota is distinct from its α(1→6)-linked isomer palatinose, underscoring that substitution without prior validation can invalidate studies in cariogenicity or gut microbiology [3]. The quantitative evidence below establishes the precise performance boundaries of maltulose monohydrate against its closest analogs.

Maltulose Monohydrate Technical Evidence Guide: Quantified Differentiation Against Key Analogs


Catalytic Efficiency: Maltulose vs. Turanose in Yeast α-Glucosidase Assays

In a recombinant yeast α-glucosidase (MAL1) assay, maltulose demonstrates a significantly higher catalytic efficiency (kcat/Km) compared to turanose, a closely related glycosyl-fructose. Maltulose's kcat/Km of 7.6 mM⁻¹·s⁻¹ is 58% greater than the 4.8 mM⁻¹·s⁻¹ observed for turanose, indicating a more favorable kinetic profile for this enzyme [1]. This quantitative difference is critical for studies involving yeast maltases or ancestral enzyme reconstruction where substrate preference directly influences data interpretation.

Enzymology Carbohydrate Metabolism Yeast Biochemistry

Substrate Affinity: Maltulose vs. Maltose in α-Glucosidase Kinetic Profiling

Maltulose exhibits a markedly lower Michaelis constant (Km) for yeast α-glucosidase compared to maltose. The Km for maltulose is 7.8 mM, whereas the Km for maltose is 25.8 mM, representing a 3.3-fold higher binding affinity for the maltulose substrate [1]. This stark difference in Km underscores that maltulose and maltose are not interchangeable substrates for enzyme characterization, despite both containing α(1→4) glucosyl linkages.

Enzyme Kinetics Substrate Specificity α-Glucosidase Assays

Bacterial Fermentability: Maltulose vs. Trehalulose in Oral Microbiome Studies

Among sucrose isomers, maltulose displays a distinct fermentability profile by human dental plaque bacteria. In a study of 146 clinical isolates from children, 70% of the palatinose-fermenting bacterial strains were capable of fermenting maltulose [1]. This is in contrast to trehalulose, which was fermented by 100% of the same palatinose-fermenting strains [1]. This 30-percentage-point difference highlights that maltulose cannot be considered a generic 'non-cariogenic' substitute and has a unique susceptibility profile that differs significantly from other isomers like trehalulose.

Oral Microbiology Cariogenicity Sucrose Isomers

Sweetening Potency: Maltulose vs. Sucrose and Maltitol in Formulation

Maltulose possesses a defined sweetening power profile that is both lower than sucrose and equivalent to maltitol . While precise numerical values for relative sweetness vary by source, the patent literature explicitly positions maltulose's sweetening power as 'equivalent to that of maltitol' and 'less than that of saccharose but greater than that of dextrose and maltose' [1]. This specific placement within the sweetener hierarchy—distinct from its isomer isomaltulose (palatinose), which is approximately half as sweet as sucrose—is a critical differentiator for product developers seeking a specific sweetness intensity and bulk sugar replacement profile [2].

Food Chemistry Sweetener Formulation Relative Sweetness

HPLC Purity Grades: Verified Analytical Specification for Reproducible Research

Commercial maltulose monohydrate is available at defined, quantifiable purity grades critical for assay reproducibility. Leading suppliers certify maltulose monohydrate at ≥99% by HPLC , a purity level that exceeds the ≥98% HPLC specification commonly offered for analogous research-grade disaccharides like maltose monohydrate from general chemical suppliers . This higher certified purity reduces the potential for background interference in sensitive enzymatic assays or chromatographic analyses, providing a verifiable advantage for procurement decisions where trace impurities could confound results.

Analytical Chemistry Quality Control Reference Standards

Crystallization Process: Solvent-Free Manufacturing as a Purity Differentiator

A patented, solvent-free aqueous crystallization process for maltulose monohydrate yields crystals with a melting point of 137 °C [1]. This stands in contrast to earlier organic solvent-based crystallization methods (using dioxan-methanol or acetone), which produced crystals with lower melting points of 113–115 °C and 116.5–118 °C, respectively, and necessitated rigorous purification to remove toxic solvent residues [1]. The modern aqueous process eliminates the risk of organic solvent contamination, a critical differentiator for applications in food and pharmaceutical formulations where solvent traces are unacceptable.

Process Chemistry Green Manufacturing Pharmaceutical Excipients

Maltulose Monohydrate Application Scenarios: Where Its Differential Properties Drive Value


Enzymology: Specific Substrate for α-Glucosidase Characterization and Ancestral Enzyme Reconstruction

In kinetic studies of α-glucosidases, maltulose monohydrate serves as a preferred substrate due to its 3.3-fold higher affinity (lower Km) and 58% greater catalytic efficiency (kcat/Km) compared to analogs like maltose and turanose, respectively [1]. This specificity is leveraged in research aimed at understanding the evolution of carbohydrate-active enzymes, where subtle differences in substrate preference are critical for phylogenetic mapping [2]. Procuring high-purity (≥99% HPLC) maltulose is essential for generating reproducible kinetic constants free from background interference .

Oral Microbiology: Defined Standard for Cariogenicity and Dental Plaque Fermentation Models

Maltulose monohydrate is used as a defined carbon source in in vitro models of dental plaque ecology. Its unique fermentability profile—specifically, that 70% of palatinose-fermenting oral isolates can ferment it, compared to 100% for trehalulose—makes it a valuable tool for studying the metabolic capabilities of complex microbial communities [3]. This differential utilization pattern allows researchers to probe the substrate specificity of oral pathogens and commensals, which is not possible with generic sugars like glucose or sucrose. The solvent-free crystallized form of maltulose ensures that no confounding organic solvent residues are introduced into sensitive microbial cultures [4].

Analytical Chemistry: Reference Standard for Nonenzymatic Browning and Honey Authentication

Maltulose is an established reference compound in analytical procedures designed to quantify the extent of nonenzymatic browning (Maillard reaction) induced by thermal processing . Its stability and defined physicochemical properties (mp 137 °C, water solubility) make it a reliable marker for monitoring heat-induced degradation in carbohydrate-rich samples. Additionally, its presence as a naturally occurring constituent in honey enables its use as a reference standard for the authentication and quality control of honey products . The availability of maltulose monohydrate at ≥98–99% HPLC purity directly supports the accuracy and repeatability of these chromatographic and spectrophotometric assays .

Food Technology: Ingredient for Prebiotic and Low-Calorie Sweetener Formulation

The food industry utilizes maltulose for its combined properties of moderate sweetness (equivalent to maltitol) and purported prebiotic effects, which are of interest for functional food development [5]. The industrial availability of maltulose monohydrate produced via a patented, solvent-free aqueous crystallization process ensures a high-quality ingredient free from toxic residues, meeting the stringent safety requirements for human consumption [4]. This manufacturing differentiator is a key procurement factor for companies developing clean-label or diabetic-friendly products where ingredient purity and process safety are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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